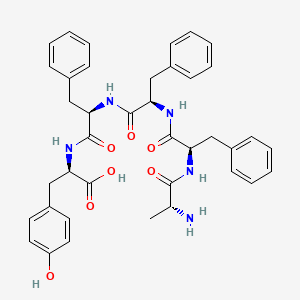
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions.
Reduction: Reduction of the iodyl group to iodide.
Substitution: Nucleophilic substitution reactions involving the sulfonyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylated or trifluoromethylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis for introducing iodyl, sulfonyl, and trifluoromethyl groups.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene involves interactions with molecular targets through its functional groups. The iodyl group can participate in redox reactions, while the sulfonyl and trifluoromethyl groups can influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodyl-4-(trifluoromethyl)benzene: Lacks the sulfonyl group but shares the iodyl and trifluoromethyl groups.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodyl group but shares the sulfonyl and trifluoromethyl groups.
1-Iodyl-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group but shares the iodyl and sulfonyl groups.
Uniqueness
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodyl, sulfonyl, and trifluoromethyl groups in a single molecule
Propriétés
Numéro CAS |
649721-49-3 |
|---|---|
Formule moléculaire |
C11H12F3IO4S |
Poids moléculaire |
424.18 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-1-iodyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO4S/c1-10(2,3)20(18,19)9-6-7(11(12,13)14)4-5-8(9)15(16)17/h4-6H,1-3H3 |
Clé InChI |
FZIAUJTWUBOPLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
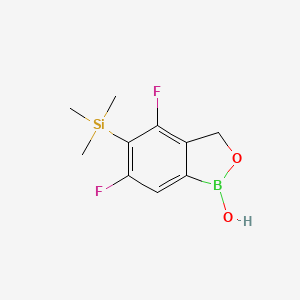
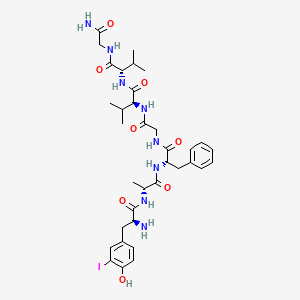

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
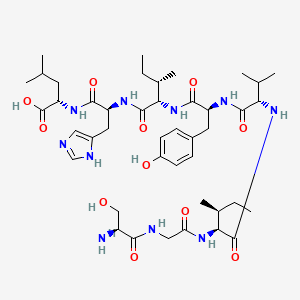
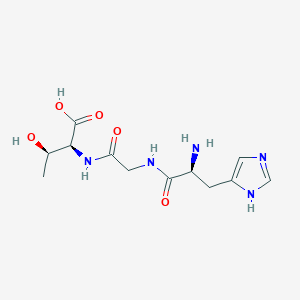
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
